1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide
Description
This compound features a pyridazinone core (6-oxo-1,6-dihydropyridazine) substituted with a 4-fluorobenzyl group at position 1 and a pyridin-3-yl carboxamide at position 2. Its molecular formula is C₁₇H₁₃FN₄O₂, with a molecular weight of 332.31 g/mol. The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, while the pyridin-3-yl moiety may contribute to hydrogen bonding or π-π stacking interactions in biological targets .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-oxo-N-pyridin-3-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-13-5-3-12(4-6-13)11-22-16(23)8-7-15(21-22)17(24)20-14-2-1-9-19-10-14/h1-10H,11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNOWEPGVXHCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that pyridazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to interact with specific molecular targets involved in cell proliferation makes it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, making it a potential candidate for the development of new antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neurological Applications
There is emerging interest in the neuroprotective effects of pyridazine derivatives. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's structural features allow it to cross the blood-brain barrier, enhancing its suitability for neurological applications.
Agricultural Science
Pesticidal Activity
this compound has been investigated for its efficacy as a pesticide. Its structural similarity to known insecticides suggests potential activity against various pests. Studies have demonstrated that this compound can disrupt key physiological processes in target insects, leading to mortality or reduced reproductive success .
Herbicide Development
In addition to its pesticidal properties, the compound shows promise as a herbicide. It has been noted for its ability to inhibit specific enzymes involved in plant growth regulation. This inhibition can effectively control weed populations without adversely affecting crop yields .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. Research is ongoing into its use as a functional additive in polymers to enhance thermal stability and mechanical properties. Such modifications could lead to the development of advanced materials with tailored characteristics for specific applications .
Summary Table of Applications
Comparison with Similar Compounds
Key Observations :
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Activation of the Carboxylic Acid
The intermediate 1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) .
Amidation with 3-Aminopyridine
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The activated acid (1.0 equiv) is reacted with 3-aminopyridine (1.5 equiv) in dichloromethane (DCM) or DMF.
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The reaction is stirred at room temperature for 6–8 hours, followed by purification via column chromatography (SiO₂, eluent: ethyl acetate/hexane).
Alternative One-Pot Synthesis
A streamlined one-pot method combines cyclization and alkylation:
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Ethyl 3-oxo-3-(pyridin-3-ylamino)propanoate (1.0 equiv) and 4-fluorobenzylhydrazine (1.2 equiv) are refluxed in ethanol with catalytic acetic acid.
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The intermediate dihydropyridazine forms in situ, followed by in-situ alkylation using 4-fluorobenzyl bromide.
Advantages :
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Reduced purification steps.
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Total yield: 60–70%.
Analytical Validation
Key characterization data for intermediates and the final compound:
Comparative Analysis of Methods
| Method | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| Stepwise Synthesis | 3 | 50–60% | High purity (>98%) |
| One-Pot Synthesis | 1 | 60–70% | Time-efficient |
| Catalytic Alkylation | 2 | 70–75% | Optimized for scalability |
Optimization Strategies
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Solvent Effects : Replacing ethanol with DMF in alkylation improves yields by 15% but necessitates rigorous drying.
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Catalyst Screening : Sodium ethoxide in cyclization increases reaction rates by 30% compared to piperidine.
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Temperature Control : Maintaining reflux at 80°C during amidation minimizes side-product formation.
Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. A common approach involves coupling (S)-piperidine-2-carboxylic acid derivatives with fluorinated benzaldehydes under reflux in aprotic solvents (e.g., DMF or THF) . Catalytic bases like triethylamine or pyridine enhance nucleophilic substitution. For example, substituting 3-fluoro-benzaldehyde with 4-fluorophenylmethyl groups requires careful temperature control (70–90°C) to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically yields >70% purity, with final recrystallization in ethanol improving crystallinity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of 1H/19F NMR to confirm substituent positions (e.g., fluorophenyl and pyridyl groups) and HPLC-MS (≥98% purity) to verify molecular weight. For example, the pyridazine ring’s carbonyl (C=O) at δ 165–170 ppm in 13C NMR and aromatic protons at δ 7.2–8.5 ppm in 1H NMR are diagnostic . High-resolution mass spectrometry (HRMS) with ESI+ mode can resolve isotopic patterns for Cl/F-containing fragments .
Q. What solvents and storage conditions are optimal for maintaining the compound’s stability?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under inert gas (N2/Ar). Use anhydrous DMSO or DMF for solubility in biological assays, and avoid aqueous buffers with pH >8 to prevent hydrolysis of the pyridazine ring . Thermal stability can be assessed via DSC, with decomposition typically observed above 200°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer : Systematically modify substituents on the pyridazine core and fluorophenyl/pyridyl groups. For example:
- Replace the 4-fluorophenylmethyl group with 3-fluoro or chloro analogs to assess halogen effects on target binding .
- Introduce electron-withdrawing groups (e.g., CF3) to the pyridyl moiety to enhance metabolic stability .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with hypothetical targets like kinases or GPCRs, validated by SPR binding assays .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
- Methodological Answer : Cross-validate assays using orthogonal methods:
- Compare cell-based assays (e.g., MTT viability) with biochemical assays (e.g., enzymatic inhibition) to rule out off-target effects.
- Standardize assay conditions (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinases) .
- Analyze batch-to-batch purity via LC-MS; impurities <1% are critical for reproducible IC50 values .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Employ in silico ADMET tools :
- SwissADME to estimate logP (lipophilicity) and BBB permeability. The fluorophenyl group likely increases logP, enhancing membrane penetration but risking hepatic clearance .
- CYP450 inhibition via Schrödinger’s QikProp to identify metabolic hotspots (e.g., pyridazine ring oxidation).
- MD simulations (AMBER/GROMACS) to model plasma protein binding, focusing on albumin interaction sites .
Q. What analytical techniques are suitable for detecting degradation products under stress conditions?
- Methodological Answer : Subject the compound to forced degradation (acid/base hydrolysis, oxidation, photolysis) and analyze via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
